
Lewis A trisaccharide methyl glycoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lewis A Trisaccharide, Methyl Glycoside: is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a trisaccharide, meaning it consists of three monosaccharide units linked together. It is often used to study carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Lewis A Trisaccharide, Methyl Glycoside typically involves the chemical modification of an oligosaccharide. The process includes glycosylation reactions where glycosyl donors and acceptors are combined under specific conditions to form glycosidic bonds. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods: : Industrial production of Lewis A Trisaccharide, Methyl Glycoside is less common due to its specialized use in research. when produced on a larger scale, the process involves automated glycan assembly techniques, which allow for the efficient and precise synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: : Lewis A Trisaccharide, Methyl Glycoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as periodate or bromine water.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Periodate, bromine water
Reduction: Sodium borohydride
Substitution: Acetyl chloride, benzoyl chloride
Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in the formation of aldehydes or ketones, while reduction of carbonyl groups yields alcohols .
Wissenschaftliche Forschungsanwendungen
Lewis A Trisaccharide, Methyl Glycoside has a wide range of applications in scientific research, including:
Chemistry: Used to study carbohydrate chemistry and glycosylation reactions.
Biology: Investigates the role of glycans in biological systems, including cell-cell recognition and signaling.
Medicine: Researches potential therapeutic applications, such as the development of glycan-based vaccines and drugs.
Industry: Utilized in the production of glycan-based materials and biotechnological applications
Wirkmechanismus
The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside involves its interaction with specific molecular targets, such as glycan-binding proteins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s effects are mediated through the recognition and binding of its glycan structures by specific receptors or enzymes, which can trigger downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lewis X Trisaccharide, Methyl Glycoside
- Lewis B Trisaccharide, Methyl Glycoside
- Lewis Y Trisaccharide, Methyl Glycoside
Comparison: : Lewis A Trisaccharide, Methyl Glycoside is unique in its specific glycan structure, which determines its binding affinity and specificity for certain glycan-binding proteins. Compared to similar compounds, it may exhibit different biological activities and interactions due to variations in its monosaccharide composition and glycosidic linkages .
Eigenschaften
Molekularformel |
C21H37NO15 |
|---|---|
Molekulargewicht |
543.5 g/mol |
IUPAC-Name |
N-[6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
GGCROZRVVJQWNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


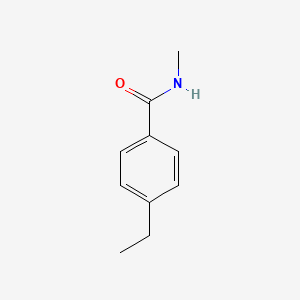

![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
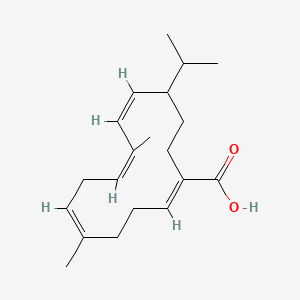
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
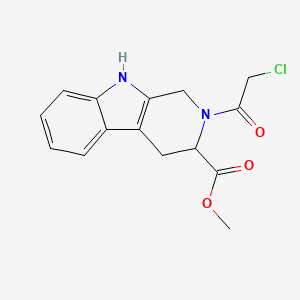


![Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate](/img/structure/B12321027.png)
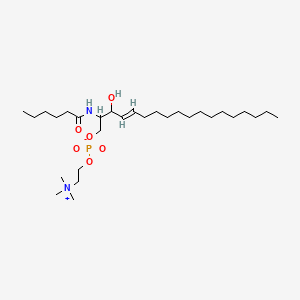
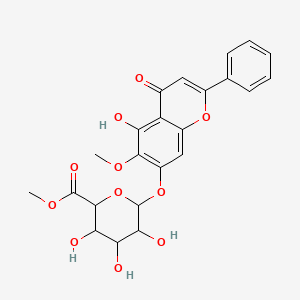
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12321051.png)

